molecular formula C22H20F3N5O3S B11278756 2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide

2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11278756
M. Wt: 491.5 g/mol
InChI Key: JLEHRBNVQYEJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a triazine ring, a sulfanyl group, and a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of the sulfanyl group and the trifluoromethylphenyl group. Common reagents used in these reactions include various amines, thiols, and halogenated compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The trifluoromethylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-Methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C22H20F3N5O3S

Molecular Weight

491.5 g/mol

IUPAC Name

2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C22H20F3N5O3S/c1-3-17(31)26-15-10-6-4-8-13(15)18-20(33)28-21(30-29-18)34-12(2)19(32)27-16-11-7-5-9-14(16)22(23,24)25/h4-12H,3H2,1-2H3,(H,26,31)(H,27,32)(H,28,30,33)

InChI Key

JLEHRBNVQYEJHX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.